molecular formula C17H14O5 B2549954 7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one CAS No. 302950-98-7

7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one

Cat. No.: B2549954
CAS No.: 302950-98-7
M. Wt: 298.294
InChI Key: AJJASAFUMJTILT-UHFFFAOYSA-N
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Description

7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Scientific Research Applications

7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one typically involves the reaction of 7-hydroxy-4H-chromen-4-one with 4-methoxyphenol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Substituted chromones with different functional groups.

Mechanism of Action

The mechanism of action of 7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects. Additionally, it can interact with signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 7-methoxy-3-(4-hydroxyphenoxy)-4H-chromen-4-one
  • 7-methoxy-3-(4-ethoxyphenoxy)-4H-chromen-4-one
  • 7-methoxy-3-(4-methylphenoxy)-4H-chromen-4-one

Uniqueness

7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

7-methoxy-3-(4-methoxyphenoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-19-11-3-5-12(6-4-11)22-16-10-21-15-9-13(20-2)7-8-14(15)17(16)18/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJASAFUMJTILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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